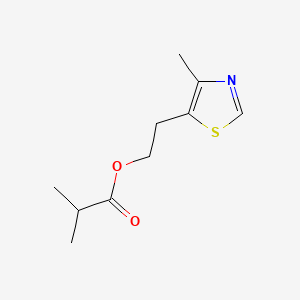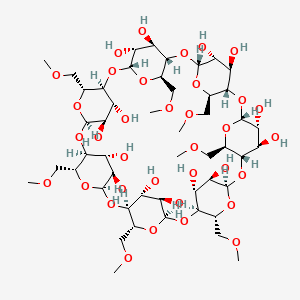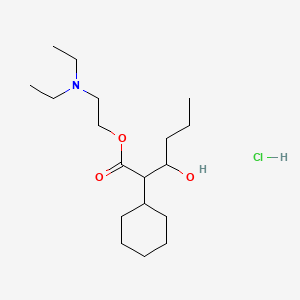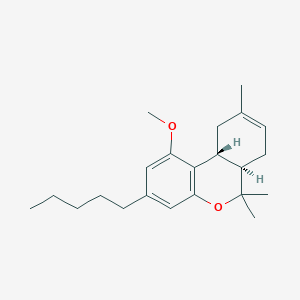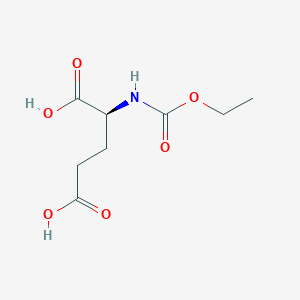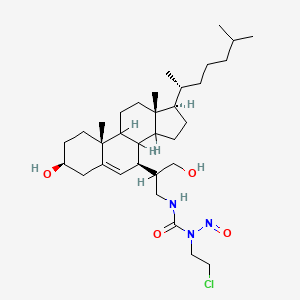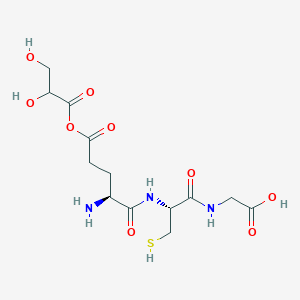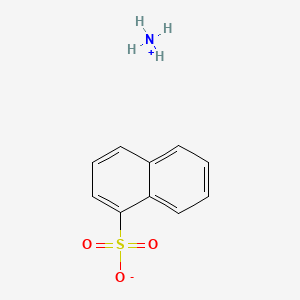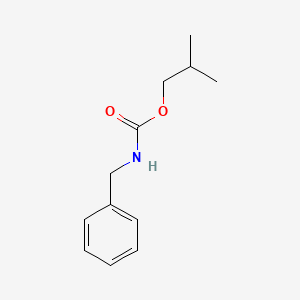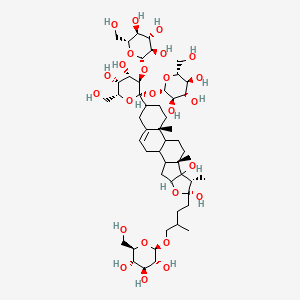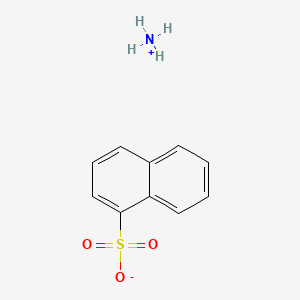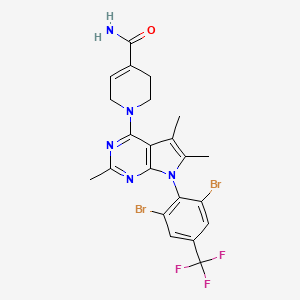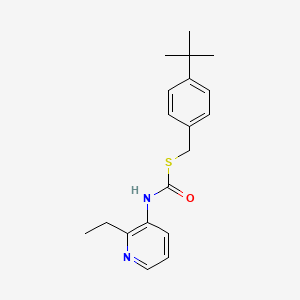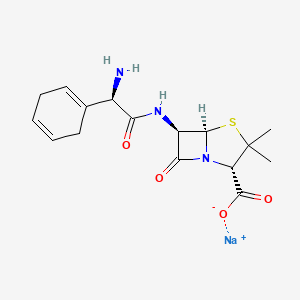
Epicillin monosodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epicillin monosodium is a semisynthetic penicillin derivative belonging to the class of aminopenicillins. It is structurally related to ampicillin and is characterized by its broad-spectrum antibacterial activity. This compound is primarily used in experimental settings and has shown efficacy against a variety of pathogenic bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epicillin monosodium is synthesized from 6-aminopenicillanic acid, a core structure common to all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the desired side chain. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the side chain. The final product is then purified and converted to its monosodium salt form for stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions
Epicillin monosodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The amino group in the side chain can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Oxidized forms of the side chain.
Substitution: Modified penicillin derivatives with altered side chains.
Wissenschaftliche Forschungsanwendungen
Epicillin monosodium has been extensively studied for its antibacterial properties. It has shown excellent therapeutic activity against a variety of pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa . Its applications include:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Explored as a potential treatment for bacterial infections.
Industry: Used in the development of new antibacterial agents
Wirkmechanismus
Epicillin monosodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Epicillin monosodium is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Similar antibacterial spectrum but different pharmacokinetic properties.
Amoxicillin: Better oral absorption compared to this compound.
Cyclacillin: Similar structure but different side chain modifications
Similar Compounds
- Ampicillin
- Amoxicillin
- Cyclacillin
- Hetacillin
- Bacampicillin
- Pivampicillin
- Talampicillin
Eigenschaften
CAS-Nummer |
59446-81-0 |
|---|---|
Molekularformel |
C16H20N3NaO4S |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI-Schlüssel |
WQSDWKIPNYFRPW-YWUHCJSESA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
